DL-Acetylshikonin

Content Navigation

Shikonin's non-selective cytotoxicity and weight loss at 2 mg/kg compromise long-term murine models. DL-Acetylshikonin provides a stabilized naphthoquinone with improved tolerability. Key features: Reversible CYP3A inhibitor (IC50 3.0-5.2 μM); no significant weight loss at 2 mg/kg, enabling sustained xenograft studies; protects against cyclophosphamide-induced genotoxicity; low basal cytotoxicity permits VEGF pathway analysis without confounding cell death. Supplied with full analytical documentation for reproducible results.

CAS Number

Product Name

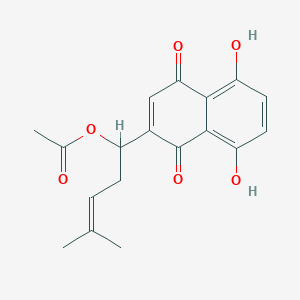

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

DL-Acetylshikonin is a highly lipophilic, acetylated naphthoquinone derivative isolated from Lithospermum erythrorhizon. In preclinical procurement and assay design, it is primarily sourced as a reversible cytochrome P450 inhibitor and a precision immunomodulatory agent [1]. While the unesterified parent compound, shikonin, is widely utilized across oncology and inflammation research, its severe off-target cytotoxicity and narrow therapeutic window often complicate both in vivo and in vitro modeling. DL-Acetylshikonin provides a structurally stabilized alternative that preserves the core naphthoquinone bioactivity—such as the induction of apoptosis via ROS elevation and ER stress—while offering a distinct, highly favorable pharmacokinetic and tolerability profile. It is typically procured for advanced metabolic assays, CYP2J2/CYP3A inhibition modeling, and specialized in vivo formulations where baseline naphthoquinone toxicity must be strictly mitigated.

Research Fit

Substituting DL-Acetylshikonin with its unesterified parent, shikonin, fundamentally alters assay outcomes due to divergent cytotoxicity and metabolic interaction profiles [1]. Shikonin exhibits aggressive, non-specific toxicity toward healthy cell lines and induces significant systemic side effects, such as rapid body weight loss in murine models at standard dosing regimens. Furthermore, shikonin lacks the specific antigenotoxic properties and the distinct cytochrome P450 inhibitory kinetics characteristic of the acetylated form. Utilizing generic shikonin or crude botanical extracts in place of highly purified DL-Acetylshikonin introduces severe confounding variables in cell viability baselines, making it unsuitable for precision toxicological or pharmacokinetic screening where the acetyl ester's specific tolerability and enzyme interaction profile are required.

Substitution Risk

Attenuated Cytotoxicity in Non-Target Cell Lines

Comparative in vitro assays demonstrate that DL-Acetylshikonin is significantly less toxic to normal cells than unmodified shikonin. In neutral red uptake and LDH release assays using normal V79 fibroblasts, the EC50 value for shikonin was approximately twofold lower than that of DL-Acetylshikonin, indicating that the parent compound is twice as toxic[1]. This expanded therapeutic window allows for higher dosing in efficacy models without triggering immediate non-specific cell death.

| Evidence Dimension | Normal cell cytotoxicity (EC50 in V79 cells) |

| Target Compound Data | Higher EC50 (lower toxicity) |

| Comparator Or Baseline | Shikonin (approx. 2x higher toxicity/lower EC50) |

| Quantified Difference | ~50% reduction in baseline cytotoxicity |

| Conditions | In vitro V79 normal cell line assays (LDH/MTT) |

Enables researchers to establish clearer efficacy signals in oncology and inflammation assays without the confounding noise of rapid, non-specific cell death.

Elimination of Weight Loss in Murine Dosing Models

In Lewis lung carcinoma-bearing mouse models, the administration of unmodified shikonin at 2 mg/kg resulted in significant body weight loss, indicating severe systemic toxicity [1]. In direct contrast, DL-Acetylshikonin administered at the exact same 2 mg/kg dosage successfully inhibited tumor growth without inducing any measurable weight loss or observable systemic side effects.

| Evidence Dimension | In vivo systemic toxicity (body weight loss) |

| Target Compound Data | No weight loss at 2 mg/kg |

| Comparator Or Baseline | Shikonin (Significant weight loss at 2 mg/kg) |

| Quantified Difference | Complete elimination of weight loss side effect at therapeutic dose |

| Conditions | LLC-bearing mice, 2 mg/kg dosage regimen |

Crucial for in vivo procurement, as it allows for sustained dosing in animal models without premature termination due to systemic toxicity.

Reversible, Substrate-Independent CYP450 Inhibition

DL-Acetylshikonin functions as a potent, non-selective, and reversible inhibitor of cytochrome P450 enzymes, a property critical for metabolic interaction studies. It specifically inhibits CYP3A-mediated metabolism of testosterone and nifedipine with IC50 values of 5.2 μM and 3.0 μM, respectively [1]. This substrate-independent inhibition is not time-dependent, distinguishing its pharmacokinetic utility from other naphthoquinones that may cause irreversible enzyme inactivation.

| Evidence Dimension | CYP3A inhibition (IC50) |

| Target Compound Data | 3.0 μM (nifedipine metabolism) to 5.2 μM (testosterone metabolism) |

| Comparator Or Baseline | Standard CYP3A substrates |

| Quantified Difference | Potent, reversible inhibition in the low micromolar range |

| Conditions | In vitro CYP3A metabolic assays |

Provides a reliable, reversible inhibitor standard for ADME/Tox screening and drug-drug interaction (DDI) modeling.

Protection Against Indirect Genotoxins

Unlike shikonin, which lacks protective effects against certain DNA-damaging agents, DL-Acetylshikonin exhibits distinct antigenotoxic potential. In micronucleus in vitro tests, DL-Acetylshikonin actively protected against cyclophosphamide (CPA)-induced genotoxicity[1]. Shikonin showed zero activity in this specific protective pathway, highlighting the functional importance of the acetyl group in modulating cellular responses to indirect genotoxins.

| Evidence Dimension | Antigenotoxic activity against CPA |

| Target Compound Data | Significant protection/reduction in genotoxicity |

| Comparator Or Baseline | Shikonin (No protective activity) |

| Quantified Difference | Binary difference (Active vs. Inactive) |

| Conditions | In vitro micronucleus test with cyclophosphamide |

Makes DL-Acetylshikonin uniquely suited for studies investigating cellular protection and DNA damage mitigation, where standard shikonin fails.

In Vivo Oncology Efficacy Modeling

Due to its elimination of the severe weight-loss side effects seen with unesterified shikonin at 2 mg/kg, DL-Acetylshikonin is the preferred naphthoquinone for long-term murine xenograft and syngeneic tumor models [1]. It allows for sustained dosing without premature termination due to systemic toxicity.

ADME/Tox and Drug-Drug Interaction (DDI) Assays

Its established profile as a reversible, substrate-independent inhibitor of CYP3A (IC50 3.0–5.2 μM) makes it an excellent reference compound or experimental variable in cytochrome P450 metabolic screening[2].

Antigenotoxicity and Cellular Protection Screening

Because it actively mitigates cyclophosphamide-induced DNA damage—a property entirely absent in shikonin—it is highly applicable in developing protective adjuvants or studying DNA repair mechanisms [3].

Precision Anti-Inflammatory and Angiogenesis Assays

The compound's attenuated baseline cytotoxicity in normal cells allows researchers to study its anti-angiogenic (VEGF-inhibitory) pathways without the confounding variable of premature, non-specific cell death [REFS-1, REFS-3].

Application Fit Matrix

References

- [1] H. J. Lee et al., 'Shikonin, acetylshikonin, and isobutyroylshikonin inhibit VEGF-induced angiogenesis and suppress tumor growth in lewis lung carcinoma-bearing mice,' Yakugaku Zasshi, 128(11), 1681-1688 (2008).

- [2] J. C. Shon et al., 'Acetylshikonin is a novel non-selective cytochrome P450 inhibitor,' Biopharmaceutics & Drug Disposition, 38(9), 553-556 (2017).

- [3] A. Skrzypczak et al., 'Cytotoxicity and antigenotoxicity evaluation of acetylshikonin and shikonin,' Drug and Chemical Toxicology, 44(2), 140-147 (2021).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

24502-78-1

54984-93-9

Wikipedia

Explore Compound Types